2,3,4,5,6,7-Hexahydro-1H-indene
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Overview
Description
2,3,4,5,6,7-Hexahydro-1H-indene is a bicyclic hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.2075 g/mol . . This compound is characterized by its saturated ring structure, making it a stable and versatile molecule in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7-Hexahydro-1H-indene typically involves the hydrogenation of indene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated temperatures and pressures . The reaction conditions are crucial to ensure complete hydrogenation and to avoid over-reduction or formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6,7-Hexahydro-1H-indene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,3,4,5,6,7-Hexahydro-1H-indene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,5,6,7-Hexahydro-1H-indene depends on the specific chemical reactions it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form ketones or alcohols. . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydroindan: Shares a similar structure but differs in the degree of hydrogenation.
2,3,4,7-Tetrahydro-5H-indene: Another related compound with a different hydrogenation pattern.
1,1,2,3,3-Pentamethyl-1H-indene: A more substituted derivative with additional methyl groups.
Uniqueness
2,3,4,5,6,7-Hexahydro-1H-indene is unique due to its fully saturated ring structure, which provides stability and versatility in various chemical reactions. Its ability to undergo multiple types of reactions, such as oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2,3,4,5,6,7-hexahydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-5-9-7-3-6-8(9)4-1/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGBEGKZIIWRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334928 |
Source
|
Record name | 2,3,4,5,6,7-Hexahydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-90-9 |
Source
|
Record name | 2,3,4,5,6,7-Hexahydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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